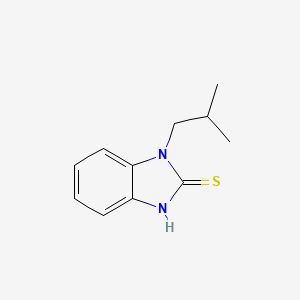

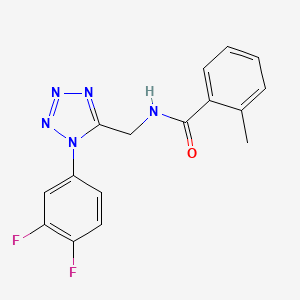

![molecular formula C9H9N3O B2625794 2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1598245-53-4](/img/structure/B2625794.png)

2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of triazolopyridines involves the reaction of triazolopyridinium tetrafluoroborates with rhodium and palladium complexes under mild basic conditions . This reaction affords the corresponding complexes, and their structures were analyzed by X-ray diffractometry and spectroscopic techniques .Molecular Structure Analysis

The molecular structure of triazolopyridines was analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of the complexes .Chemical Reactions Analysis

The reaction of triazolopyridinium tetrafluoroborates with rhodium and palladium complexes takes place under mild basic conditions . This reaction affords the corresponding complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines depend on their specific structures and substituents . For instance, the σ-donor ability of the new ligands was found to be strongly dependent on the substitution pattern .Scientific Research Applications

Biological and Medicinal Applications

Triazoles, including derivatives similar to 2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been extensively studied for their potential in drug discovery and development. These compounds have demonstrated a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The variation in the triazole core structure enables the synthesis of compounds with targeted biological activities. The preparation of triazole derivatives highlights the importance of finding new, efficient synthetic methods that consider green chemistry and sustainability to address the challenges of new diseases and resistant microbial strains (Ferreira et al., 2013).

Catalysis and Organic Synthesis

In the context of organic synthesis, triazole compounds, including this compound, are utilized as intermediates and catalysts. The triazole ring system is conducive to various chemical reactions, offering pathways to synthesize complex molecules. Recent advances in triazole synthesis, particularly through eco-friendly copper-catalyzed azide-alkyne cycloadditions (CuAAC), have underscored the potential of triazoles in developing new drugs and materials. These methodologies provide advantages such as shorter reaction times, higher yields, and the possibility of application in industrial drug synthesis (de Souza et al., 2019).

Chemical Sensing and Molecular Recognition

Triazole derivatives have also found applications in the development of optical sensors and chemosensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, enabling the detection of various metal ions and other analytes. This versatility highlights the potential of triazoles, including this compound, in environmental monitoring, diagnostics, and research applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can make specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to exhibit versatile biological activities .

Pharmacokinetics

The compound’s molecular weight is 13512 , which might influence its bioavailability.

Result of Action

Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Action Environment

The compound’s synthesis has been achieved under microwave conditions , suggesting that certain environmental conditions might influence its synthesis.

Future Directions

properties

IUPAC Name |

2-prop-2-enyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-6-12-9(13)11-7-4-3-5-8(11)10-12/h2-5,7H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPZQAKGXTYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1598245-53-4 |

Source

|

| Record name | 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

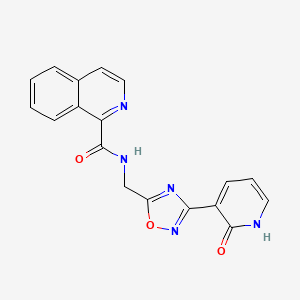

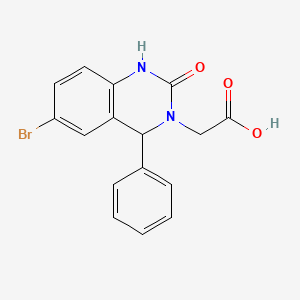

![ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2625713.png)

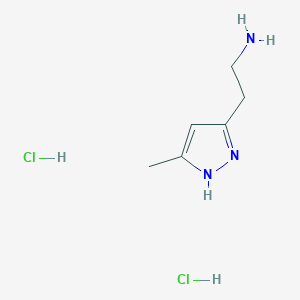

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

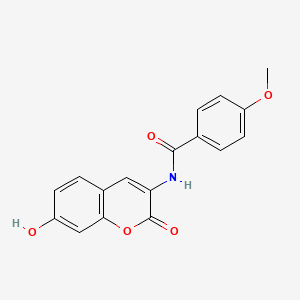

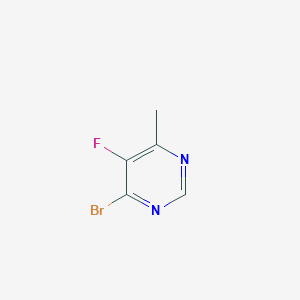

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)